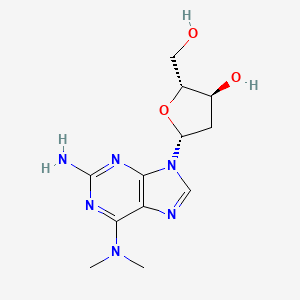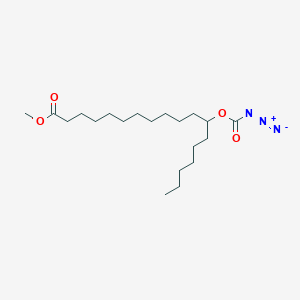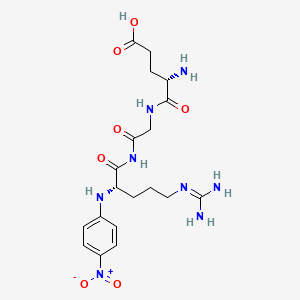
Glutamyl-glycyl-arginine-4-nitroanilide
Overview
Description
Glutamyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate used primarily in biochemical assays. It is composed of a sequence of amino acids: glutamic acid, glycine, and arginine, linked to a 4-nitroanilide group. This compound is often utilized in enzymatic studies, particularly for the detection and quantification of proteolytic enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutamyl-glycyl-arginine-4-nitroanilide involves the stepwise coupling of amino acids, starting with glutamic acid, followed by glycine, and then arginine. The final step involves the attachment of the 4-nitroanilide group. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Glutamyl-glycyl-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin. The hydrolysis of the peptide bond between arginine and 4-nitroanilide releases the chromophore 4-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.
Oxidation and Reduction: While not common for this compound, standard oxidizing and reducing agents can be used under controlled conditions.
Major Products:
4-Nitroaniline: The primary product formed upon enzymatic hydrolysis.
Peptide Fragments: Depending on the specific enzyme and reaction conditions, various peptide fragments may be produced.
Scientific Research Applications
Glutamyl-glycyl-arginine-4-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying proteolytic enzyme activity, particularly in the context of enzyme kinetics and inhibition.
Medicine: In diagnostic assays to measure enzyme levels in biological samples, which can be indicative of certain diseases or conditions.
Pharmaceutical Research: In the development of enzyme inhibitors as potential therapeutic agents.
Industrial Enzyme Production: For quality control and activity assays of industrially produced enzymes.
Mechanism of Action
The primary mechanism of action for glutamyl-glycyl-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond between arginine and 4-nitroanilide. This reaction releases 4-nitroaniline, which can be quantitatively measured due to its chromogenic properties. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.
Comparison with Similar Compounds
Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for similar enzymatic studies.
Nα-Benzoyl-DL-arginine β-naphthylamide: Used in enzyme assays but with a different chromophore.
Nα-Benzoyl-L-arginine ethyl ester: Utilized in enzymatic studies with a different ester group.
Uniqueness: Glutamyl-glycyl-arginine-4-nitroanilide is unique due to its specific amino acid sequence and the presence of the 4-nitroanilide group, which provides a distinct chromogenic property. This makes it particularly useful for detecting and quantifying proteolytic enzyme activity with high sensitivity and specificity.
Properties
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-18(32)14(2-1-9-23-19(21)22)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14,25H,1-2,7-10,20H2,(H,24,31)(H,29,30)(H4,21,22,23)(H,26,28,32)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWAINRAUKUPU-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986975 | |
| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67615-71-8 | |
| Record name | Glutamyl-glycyl-arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067615718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


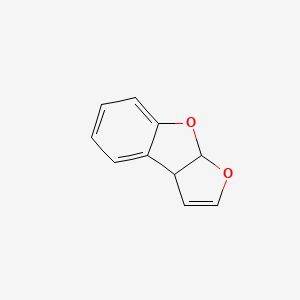
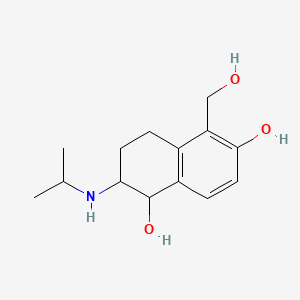
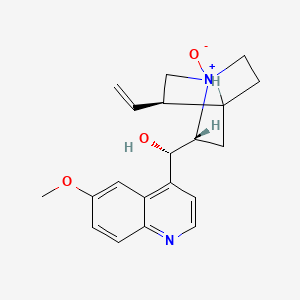


![(4R,4aS)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one](/img/structure/B1211412.png)
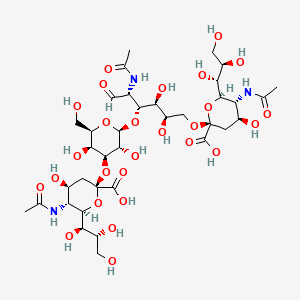



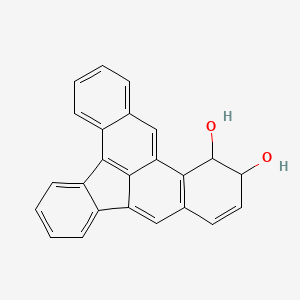
![(2S,3S,4S,5R,6S)-6-[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1211422.png)
